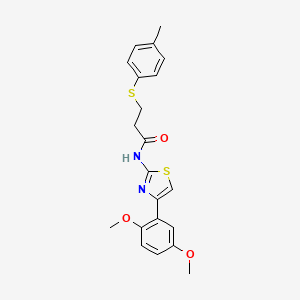

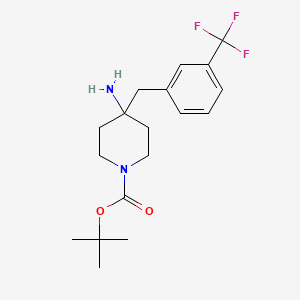

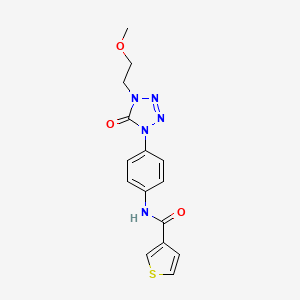

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide, also known as DMT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolyl compounds and has been found to possess various biochemical and physiological effects that make it an attractive candidate for further research.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

- A study by Liu et al. (2008) on a related compound highlighted its effectiveness as a herbicide (Liu et al., 2008).

- Another research by Man‐Yun Liu and De-Qing Shi (2014) also demonstrated the herbicidal activity of similar compounds against certain plant species (Man‐Yun Liu & De-Qing Shi, 2014).

Antimicrobial and Cytotoxic Activities

- Dawbaa et al. (2021) synthesized novel thiazole derivatives, finding that some exhibited significant antibacterial and anticandidal effects, as well as cytotoxic activity against various cancer cell lines (Dawbaa et al., 2021).

- Mohamed et al. (2016) explored the antitumor evaluation of trimethoxyanilides based on quinazolinone scaffolds, revealing broad-spectrum antitumor efficacy (Mohamed et al., 2016).

Anti-inflammatory and Psychotropic Activities

- Bruno et al. (1991) synthesized compounds that showed notable anti-inflammatory, antiaggregating, and psychotropic activities in vivo (Bruno et al., 1991).

- Zablotskaya et al. (2013) created a series of compounds with marked sedative action, anti-inflammatory activity, cytotoxic effects, and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).

Other Applications

- The compound's crystal structure and tautomerism were studied by Beuchet et al. (1999), providing insights into its structural characteristics (Beuchet et al., 1999).

Wirkmechanismus

Target of action

Thiazoles and indole derivatives are found in many potent biologically active compounds . They have been found to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for “N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide”.

Mode of action

The mode of action of thiazoles and indole derivatives can vary greatly depending on the specific compound and its targets . Without specific information on “this compound”, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical pathways

Thiazoles and indole derivatives can affect a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.

Pharmacokinetics

The ADME properties of thiazoles and indole derivatives can vary greatly depending on the specific compound . Without specific information on “this compound”, it’s difficult to provide a detailed outline of its pharmacokinetics.

Result of action

The molecular and cellular effects of thiazoles and indole derivatives can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of “this compound” would depend on its specific targets and mode of action.

Action environment

The action, efficacy, and stability of thiazoles and indole derivatives can be influenced by a variety of environmental factors . The specific influences on “this compound” would depend on its specific properties and the conditions in which it is used.

Eigenschaften

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-14-4-7-16(8-5-14)27-11-10-20(24)23-21-22-18(13-28-21)17-12-15(25-2)6-9-19(17)26-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPZNMXUXKKTEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)

![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)

![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)

![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)